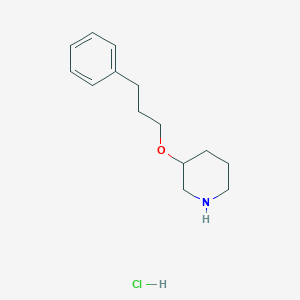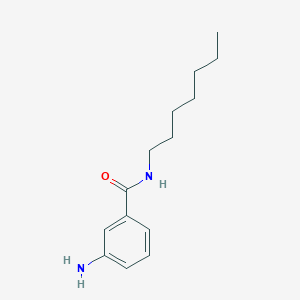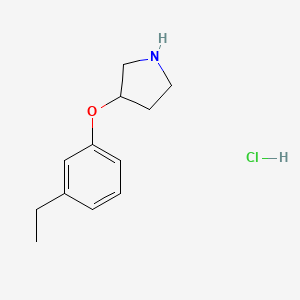
3-(4-Fluorophenoxy)pyrrolidine hydrochloride
説明
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the formula C₁₀H₁₃ClFNO. It has a molecular weight of 217.67 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a fluorophenoxy group . The InChI code for this compound is1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H . Physical And Chemical Properties Analysis
3-(4-Fluorophenoxy)pyrrolidine hydrochloride has a molecular weight of 217.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 217.0669699 g/mol . The topological polar surface area is 21.3 Ų .科学的研究の応用
Medicine: Targeted Drug Delivery Systems
3-(4-Fluorophenoxy)pyrrolidine hydrochloride: is being explored for its potential in creating targeted drug delivery systems. Its molecular structure allows for the attachment of specific ligands that can direct drugs to particular types of cells, such as cancer cells, thereby minimizing side effects and improving the efficacy of treatments .
Agriculture: Pesticide Formulation
In agriculture, this compound is under research for its use in pesticide formulations. Its ability to bind with various organic molecules can potentially lead to the development of more effective and environmentally friendly pesticides that target specific pests without harming beneficial insects or causing undue environmental damage .
Material Science: Polymer Synthesis
The field of material science benefits from 3-(4-Fluorophenoxy)pyrrolidine hydrochloride through its application in polymer synthesis. It can act as a monomer that imparts fluorinated segments into polymers, which can enhance the material properties such as thermal stability, chemical resistance, and mechanical strength .
Environmental Science: Pollutant Remediation
Researchers are investigating the use of 3-(4-Fluorophenoxy)pyrrolidine hydrochloride in environmental science, particularly for pollutant remediation. Its chemical properties may be useful in the breakdown or sequestration of pollutants, aiding in the cleanup of contaminated sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is utilized in enzyme inhibition studies. It can serve as an inhibitor or a substrate analog to study the function of enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new drugs .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, 3-(4-Fluorophenoxy)pyrrolidine hydrochloride is being studied for its potential to modulate pharmacokinetics of drugs. It could be used to alter the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals, thus optimizing drug action and reducing toxicity .
Safety and Hazards
3-(4-Fluorophenoxy)pyrrolidine hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLUHKAJWPKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663062 | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23123-11-7 | |
| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23123-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



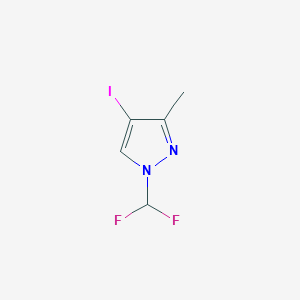
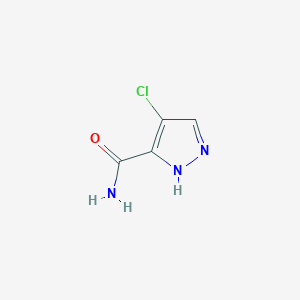
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)
![Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate](/img/structure/B1388695.png)

![1-isobutyl-7-methyl-5-(piperidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)
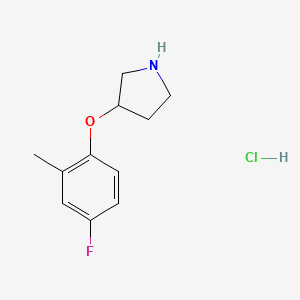
![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
